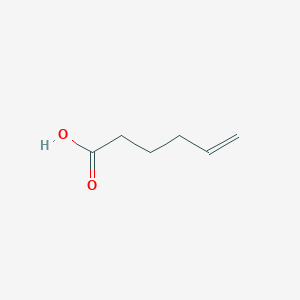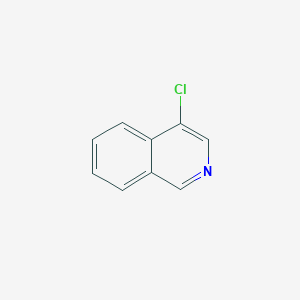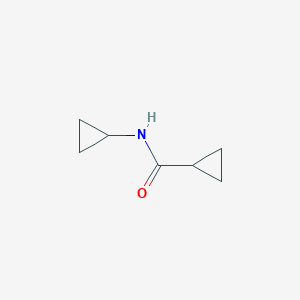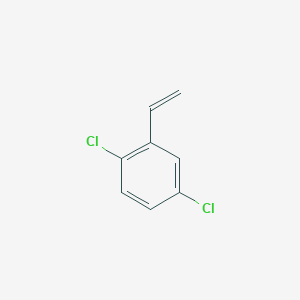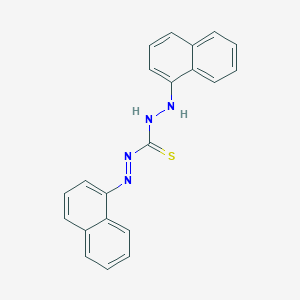
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea, also known as NANTU, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. NANTU is a thiourea derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mécanisme D'action
The mechanism of action of 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea is not fully understood, but it is believed to involve the formation of complexes with metal ions. 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been shown to bind to various metal ions, including copper, zinc, and nickel. The resulting complexes have been shown to exhibit various biological activities, including antitumor and antibacterial activities.
Effets Biochimiques Et Physiologiques
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of bacterial and fungal growth, and the induction of apoptosis in cancer cells. 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has also been shown to exhibit antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea in lab experiments is its versatility. 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea can be used as a ligand for metal ions, a fluorescent probe for the detection of metal ions, and a building block for the synthesis of metal-organic frameworks and coordination polymers. However, one of the limitations of using 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea in lab experiments is its potential toxicity. 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been shown to exhibit cytotoxicity in some cell lines, and caution should be exercised when handling and using this compound.
Orientations Futures
There are several future directions for research involving 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea. One area of research could involve the synthesis of new derivatives of 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea and the evaluation of their biological activities. Another area of research could involve the use of 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea as a building block for the synthesis of new metal-organic frameworks and coordination polymers. Finally, the potential use of 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea as a fluorescent probe for the detection of metal ions could be explored further.
Méthodes De Synthèse
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea can be synthesized using various methods, including the reaction of 1-naphthylamine with thiourea in the presence of acetic acid. Another method involves the reaction of 1-naphthylamine with naphthalene-1-carbaldehyde in the presence of thiourea and acetic acid. The resulting product is then purified using recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been shown to exhibit antitumor, antibacterial, and antifungal activities. In biochemistry, 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been used as a ligand for metal ions and as a fluorescent probe for the detection of metal ions. In materials science, 1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea has been used as a building block for the synthesis of metal-organic frameworks and coordination polymers.
Propriétés
Numéro CAS |
1170-16-7 |
|---|---|
Nom du produit |
1-(Naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea |
Formule moléculaire |
C21H16N4S |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
1-(naphthalen-1-ylamino)-3-naphthalen-1-yliminothiourea |
InChI |
InChI=1S/C21H16N4S/c26-21(24-22-19-13-5-9-15-7-1-3-11-17(15)19)25-23-20-14-6-10-16-8-2-4-12-18(16)20/h1-14,22H,(H,24,26) |
Clé InChI |
IDGHLUJOYVSROS-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2NN=C(N=NC3=CC=CC4=CC=CC=C43)S |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NNC(=S)N=NC3=CC=CC4=CC=CC=C43 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NNC(=S)N=NC3=CC=CC4=CC=CC=C43 |
Autres numéros CAS |
1170-16-7 |
Synonymes |
3-(naphthalen-1-ylamino)-1-naphthalen-1-ylimino-thiourea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




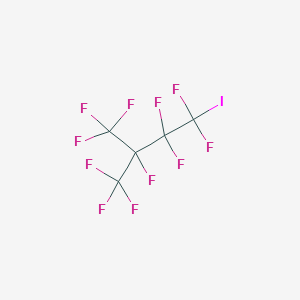
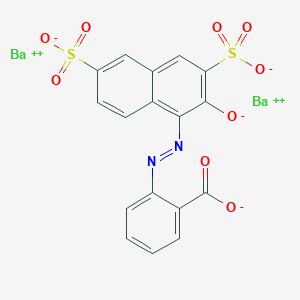
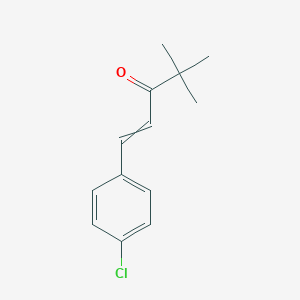
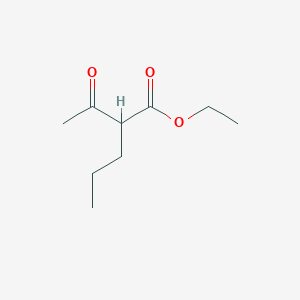
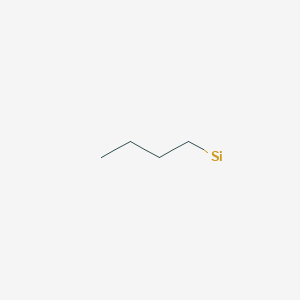
![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)
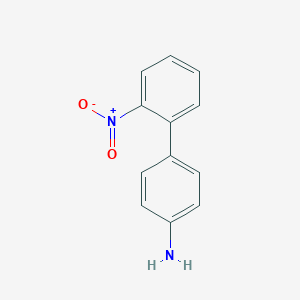
![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)

